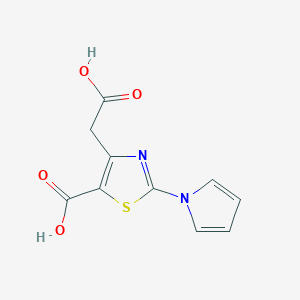

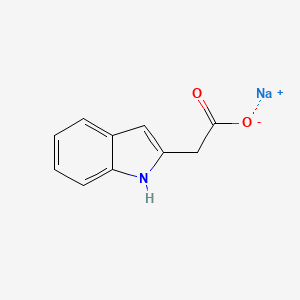

(2S,3S)-3-Amino-1-chloro-4-phenylbutan-2-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

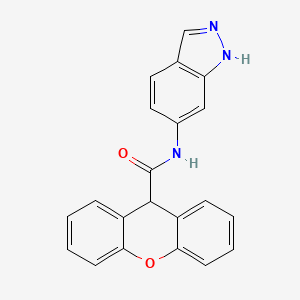

“(2S,3S)-3-Amino-1-chloro-4-phenylbutan-2-ol hydrochloride” is a compound with two chiral centers, indicated by the (2S,3S) notation . The “S” configuration means that the priority of the groups decreases in the clockwise direction around the chiral center . The numbers 2 and 3 refer to the position of the chiral carbon in the molecule .

Molecular Structure Analysis

The compound has two chiral centers, which means it can exist in different stereoisomers . These could be enantiomers if all chiral centers are opposite, or diastereomers if some but not all are opposite .Scientific Research Applications

Antitumor Properties of FTY720

FTY720, known as 2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride, is an immunosuppressant with significant antitumor efficacy across various cancer models. This compound demonstrates the potential of certain amino chloro compounds in cancer therapy by activating specific receptors and mechanisms unrelated to their immunosuppressive properties (Zhang et al., 2013).

Pharmacological Review of Ohmefentanyl

Ohmefentanyl, another compound with a structurally complex background, highlights the intricate relationship between chemical structure and pharmacological activity. This review emphasizes the importance of stereochemistry and functional group modifications in determining biological properties, which could be relevant when considering the research applications of "(2S,3S)-3-Amino-1-chloro-4-phenylbutan-2-ol hydrochloride" (Brine et al., 1997).

Antioxidant Activity of Hydroxycinnamic Acids

The study on hydroxycinnamic acids (HCAs) and their antioxidant properties underlines the significance of structural elements in defining the biological activity of compounds. Modifications to the aromatic ring or carboxylic function, similar to those that might be explored with "(2S,3S)-3-Amino-1-chloro-4-phenylbutan-2-ol hydrochloride," can significantly alter antioxidant capacity (Razzaghi-Asl et al., 2013).

Considerations in Drug Metabolism

The review discussing developmental aspects of drug conjugation, with a focus on glucuronidation, presents a framework for understanding how compounds like "(2S,3S)-3-Amino-1-chloro-4-phenylbutan-2-ol hydrochloride" might be metabolized and interact within biological systems. This understanding is crucial for identifying potential research applications related to metabolism and detoxification processes (Dutton, 1978).

Role of GABA in Stress-Induced Disorders

The role of gamma-aminobutyric acid (GABA) in mitigating the effects of stress highlights the therapeutic potential of GABA analogs in treating stress-related disorders. This could suggest research avenues for "(2S,3S)-3-Amino-1-chloro-4-phenylbutan-2-ol hydrochloride" if it shares similar pharmacological profiles (Esin et al., 2020).

properties

IUPAC Name |

(2S,3S)-3-amino-1-chloro-4-phenylbutan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO.ClH/c11-7-10(13)9(12)6-8-4-2-1-3-5-8;/h1-5,9-10,13H,6-7,12H2;1H/t9-,10+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUFFFFLPZDDWLI-BAUSSPIASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(CCl)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H]([C@@H](CCl)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3S)-3-Amino-1-chloro-4-phenylbutan-2-ol hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-Benzylpiperazin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2395002.png)

![N-[2-[(1,5-Dimethyl-6-oxopyridin-3-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2395003.png)

![3-[2-[(2-Chloroacetyl)amino]propan-2-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2395004.png)

![2-Methyl-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2395006.png)

![Methyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2395016.png)

![1-(4-chlorophenyl)-2-{[5-(hydroxymethyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2395018.png)